Cauloside D

Vue d'ensemble

Description

Le cauloside D est un glycoside triterpénique isolé de la plante Caulophyllum robustum Maxim. Ce composé est connu pour ses propriétés anti-inflammatoires, qu'il exerce en inhibant l'expression de la synthase d'oxyde nitrique inductible et des cytokines pro-inflammatoires .

Mécanisme D'action

Target of Action

The primary target of Cauloside D is iNOS (inducible Nitric Oxide Synthase) . iNOS is an enzyme that produces nitric oxide, a molecule involved in inflammation and immune responses.

Mode of Action

This compound interacts with its target, iNOS, by inhibiting its expression . This inhibition results in a decrease in the production of nitric oxide, thereby reducing inflammation.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are achieved through the inhibition of inos and proinflammatory cytokines . These cytokines are signaling molecules that promote inflammation, so their inhibition helps to reduce inflammatory responses.

Result of Action

The inhibition of iNOS and proinflammatory cytokines by this compound leads to a reduction in inflammation . This can have various molecular and cellular effects, depending on the specific context of the inflammation. For example, it could lead to a decrease in swelling and pain in the case of inflammatory diseases.

Analyse Biochimique

Biochemical Properties

Unii-4N5Z068gaz plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hederagenin, which is part of its aglycone structure . The nature of these interactions involves the formation of complexes that can influence the activity of enzymes and proteins, potentially leading to various biochemical effects.

Cellular Effects

Unii-4N5Z068gaz has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses and apoptosis, thereby impacting cell survival and function . Additionally, Unii-4N5Z068gaz may affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of Unii-4N5Z068gaz involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Unii-4N5Z068gaz can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in altered gene expression . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unii-4N5Z068gaz can change over time. Studies have shown that the stability and degradation of Unii-4N5Z068gaz can impact its long-term effects on cellular function. For instance, prolonged exposure to Unii-4N5Z068gaz may lead to changes in cell viability and function due to its degradation products . Additionally, the temporal effects of Unii-4N5Z068gaz can vary depending on the experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

The effects of Unii-4N5Z068gaz vary with different dosages in animal models. At lower doses, Unii-4N5Z068gaz may exhibit beneficial effects, such as anti-inflammatory and anti-apoptotic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Unii-4N5Z068gaz is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, Unii-4N5Z068gaz can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of Unii-4N5Z068gaz within cells and tissues involve specific transporters and binding proteins. Unii-4N5Z068gaz can be transported across cell membranes by active transport mechanisms, and it may bind to plasma proteins, affecting its distribution and accumulation in different tissues . The localization of Unii-4N5Z068gaz within cells can also influence its activity and function.

Subcellular Localization

Unii-4N5Z068gaz exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Unii-4N5Z068gaz may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le cauloside D est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d'isolement implique l'extraction du composé des racines ou des rhizomes de Caulophyllum robustum Maxim en utilisant des solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite soumis à diverses techniques chromatographiques, notamment la chromatographie sur colonne et la chromatographie liquide haute performance, afin de purifier le this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des méthodes d'extraction et de purification similaires à celles décrites ci-dessus. L'extraction à grande échelle implique l'utilisation de quantités plus importantes de solvants et de colonnes chromatographiques plus étendues pour gérer le volume accru de matière végétale. Le composé purifié est ensuite séché et stocké dans des conditions appropriées afin de maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le cauloside D subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques du this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles présents dans le composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'anhydride acétique et l'acide sulfurique.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications De Recherche Scientifique

Le cauloside D a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des glycosides triterpéniques et de leurs propriétés chimiques.

Biologie : Investigué pour son rôle dans la modulation des réponses inflammatoires et son potentiel en tant qu'agent anti-inflammatoire.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de compléments alimentaires à base de produits naturels

Mécanisme d'action

Le this compound exerce ses effets anti-inflammatoires en inhibant l'expression de la synthase d'oxyde nitrique inductible et des cytokines pro-inflammatoires. Cette inhibition réduit la production d'oxyde nitrique et d'autres médiateurs inflammatoires, atténuant ainsi l'inflammation. Les cibles moléculaires impliquées comprennent diverses voies de signalisation qui régulent l'expression de ces médiateurs inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

- Cauloside A

- Cauloside B

- Cauloside C

- Cauloside G

- Leonticin D

Unicité

Le cauloside D est unique parmi ces composés en raison de sa structure glycosidique spécifique et de son activité anti-inflammatoire puissante. Bien que d'autres caulosides présentent également des propriétés anti-inflammatoires, le this compound s'est avéré particulièrement efficace pour inhiber l'expression de la synthase d'oxyde nitrique inductible et des cytokines pro-inflammatoires .

Propriétés

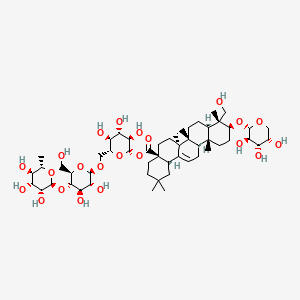

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-QPMMERAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155276 | |

| Record name | Cauloside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12672-45-6 | |

| Record name | Cauloside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12672-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cauloside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cauloside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5Z068GAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-chloro-3-fluoro-9-(phenylsulfonyl)-](/img/new.no-structure.jpg)